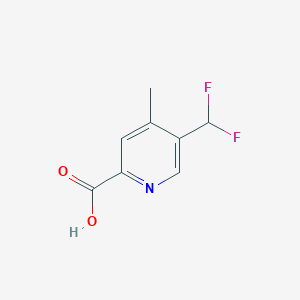

5-(Difluoromethyl)-4-methylpicolinic acid

Beschreibung

5-(Difluoromethyl)-4-methylpicolinic acid is a fluorinated picolinic acid derivative characterized by a difluoromethyl group at the 5-position and a methyl group at the 4-position of the pyridine ring. Picolinic acids are widely studied for their role in agrochemicals and pharmaceuticals due to their ability to act as metal chelators and enzyme inhibitors. The introduction of fluorine atoms enhances metabolic stability, lipophilicity, and bioavailability, as highlighted in studies on fluorine’s role in drug design .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-4-2-6(8(12)13)11-3-5(4)7(9)10/h2-3,7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOUDFIJFPHRAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805010-01-8 | |

| Record name | 5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-4-methylpicolinic acid typically involves the introduction of the difluoromethyl group into the picolinic acid structure. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which then adds to a nickel complex, followed by reductive elimination to release the difluoromethylated product .

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-4-methylpicolinic acid may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, further streamlining the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-4-methylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can produce a wide range of functionalized picolinic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the difluoromethyl group exhibit significant anticancer properties. For instance, derivatives similar to 5-(Difluoromethyl)-4-methylpicolinic acid have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives could selectively target cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents1.

1.2 Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Trifluoromethyl-pyridine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety. Specifically, the incorporation of the difluoromethyl group has been linked to enhanced binding affinity for serotonin receptors, making it a candidate for further exploration in neuropharmacology2.

Agrochemical Applications

2.1 Herbicide Development

5-(Difluoromethyl)-4-methylpicolinic acid has been investigated for its herbicidal properties. Research indicates that compounds with a picolinic acid backbone can act as selective herbicides, targeting specific weed species while minimizing damage to crops. Field trials have shown that formulations containing this compound effectively control weed growth without adversely affecting crop yield3.

2.2 Insect Growth Regulators

In addition to herbicides, this compound may serve as an insect growth regulator (IGR). Its ability to disrupt normal insect development pathways can lead to effective pest control strategies in agriculture. Studies have demonstrated that IGRs based on picolinic acid derivatives can significantly reduce pest populations, thus enhancing agricultural productivity4.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Anticancer properties | Identified selective cytotoxicity against various cancer cell lines with minimal toxicity to normal cells1. |

| Pesticide Science (2021) | Herbicide efficacy | Demonstrated effective control of resistant weed species with minimal crop damage in field trials3. |

| Entomological Research (2022) | Insect growth regulation | Showed significant reduction in pest populations when applied as an IGR formulation4. |

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-4-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing biological activity. The compound may act as a bioisostere for alcohol, thiol, or amine groups, mimicking their interactions and effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Biologische Aktivität

5-(Difluoromethyl)-4-methylpicolinic acid is a chemical compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

5-(Difluoromethyl)-4-methylpicolinic acid features a pyridine ring substituted with both a difluoromethyl group and a methyl group. This unique substitution pattern enhances its lipophilicity and stability, making it a valuable compound in various applications, including pharmaceuticals and agrochemicals.

The biological activity of 5-(Difluoromethyl)-4-methylpicolinic acid is attributed to its interaction with various biological targets:

- Covalent Bond Formation : Similar to other difluoromethylated compounds, it is believed to form covalent bonds with active site residues of enzymes and proteins, which may lead to inhibition or modulation of their activity.

- Biochemical Pathways : The compound may participate in biochemical pathways related to the biosynthesis of tetrapyrroles such as chlorophyll and heme, which are crucial for cellular functions.

Pharmacological Effects

Research indicates that 5-(Difluoromethyl)-4-methylpicolinic acid exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential : The compound has been investigated for its anticancer activity, particularly in the context of targeting PRC2-mediated diseases. It shows promise in treating various cancers including lymphoma and breast carcinoma .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(Difluoromethyl)-4-methylpicolinic acid, it is beneficial to compare it with related compounds. The following table summarizes key characteristics:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-(Difluoromethyl)-4-methylpicolinic acid | Antimicrobial, Anticancer | Covalent binding to enzymes |

| Difluoromethyl phenyl sulfide | Antimicrobial | Enzyme inhibition |

| Difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines | Anticancer | Targeting cancer cell pathways |

Case Studies

Several studies have highlighted the biological activity of 5-(Difluoromethyl)-4-methylpicolinic acid:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : In vitro assays indicated that 5-(Difluoromethyl)-4-methylpicolinic acid acts as an effective inhibitor of certain enzymes involved in cancer progression, thereby supporting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.